molecular formula C19H18N4O2 B11139428 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11139428
M. Wt: 334.4 g/mol
InChI Key: KFAAWQJIIXCNRN-UHFFFAOYSA-N
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Description

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound characterized by its unique pyridazinone and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid with 2-(4-pyridyl)ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Thionyl chloride in dichloromethane at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The pyridazinone moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetohydrazide
  • 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-2-phenylacetohydrazide
  • 3-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanenitrile

Uniqueness

Compared to similar compounds, 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is unique due to the presence of both pyridazinone and pyridine rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C19H18N4O2/c24-18(21-13-10-15-8-11-20-12-9-15)14-23-19(25)7-6-17(22-23)16-4-2-1-3-5-16/h1-9,11-12H,10,13-14H2,(H,21,24)

InChI Key

KFAAWQJIIXCNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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